1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine 1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15908605
InChI: InChI=1S/C12H19N7/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11/h7,14H,4-6H2,1-3H3,(H2,13,15,16)
SMILES:
Molecular Formula: C12H19N7
Molecular Weight: 261.33 g/mol

1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

CAS No.:

Cat. No.: VC15908605

Molecular Formula: C12H19N7

Molecular Weight: 261.33 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-4-(2-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine -

Specification

Molecular Formula C12H19N7
Molecular Weight 261.33 g/mol
IUPAC Name 1,3-dimethyl-4-(2-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine
Standard InChI InChI=1S/C12H19N7/c1-7-6-14-4-5-19(7)11-9-8(2)17-18(3)10(9)15-12(13)16-11/h7,14H,4-6H2,1-3H3,(H2,13,15,16)
Standard InChI Key QHZVIOOEHGRFMW-UHFFFAOYSA-N
Canonical SMILES CC1CNCCN1C2=NC(=NC3=C2C(=NN3C)C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substitutions include:

  • A dimethyl group at positions 1 and 3 of the pyrazole ring

  • A 2-methylpiperazine moiety at position 4

  • An amine group at position 6.

This arrangement creates a planar aromatic system with polar functional groups that enhance solubility and target binding (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H19N7\text{C}_{12}\text{H}_{19}\text{N}_{7}
Molecular Weight261.33 g/mol
CAS Registry Number1616415-41-8
Predicted logP1.8 (Moderate lipophilicity)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7

The moderate logP value suggests balanced membrane permeability, critical for oral bioavailability in drug candidates.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Core Formation: Condensation of 4,6-dichloropyrimidine-5-carbaldehyde with hydrazine derivatives under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold .

  • Amination: Selective substitution at position 6 using methylamine in methanol at 0–5°C (yield: 62–68%) .

  • Piperazine Coupling: Reaction with 2-methylpiperazine using N,N’-carbonyldiimidazole (CDI)\text{N,N’-carbonyldiimidazole (CDI)} in dimethylformamide at 80°C for 12 hours.

  • Purification: Sequential crystallization from isopropanol/water mixtures followed by column chromatography (purity >98%).

Critical Parameters:

  • Temperature control during amination prevents N7 methylation side reactions

  • CDI-mediated coupling minimizes racemization compared to traditional acyl chlorides.

Industrial Production

Scale-up challenges include:

  • Reactor Design: Jacketed reactors with precise thermal regulation (±1°C)

  • Waste Management: Recycling of DMF via vacuum distillation

  • Quality Control: HPLC-UV monitoring (λ = 254 nm) ensures batch consistency.

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits nanomolar potency against fibroblast growth factor receptors (FGFRs), making it a candidate for oncology applications:

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Selectivity Index vs. VEGFR2
FGFR1<4.1>100-fold
FGFR22.0 ± 0.8>200-fold

Mechanistically, it occupies the ATP-binding pocket through:

  • Hydrophobic Interactions: Methyl groups with Ile548 and Val561

  • Hydrogen Bonding: Pyrimidine N1 to Ala564 backbone NH.

Cellular Effects

In KG1 acute myeloid leukemia cells, the compound demonstrates:

  • 50% proliferation inhibition at 25.3 nM

  • Caspase-3/7 activation peaking at 48 hours (3.8-fold vs. control)

  • Synergy with cytarabine (combination index = 0.42).

Therapeutic Applications

Oncology

Preclinical models suggest efficacy in FGFR-driven malignancies:

  • Xenograft Models: 73% tumor growth inhibition in SNU16 gastric cancer models at 10 mg/kg/day

  • Brain Penetration: LogBB = -0.21, enabling potential CNS activity.

Inflammatory Diseases

Emerging data indicate JAK3 inhibition (IC₅₀ = 89 nM), supporting evaluation in rheumatoid arthritis .

Comparative Analysis

Versus First-Generation Kinase Inhibitors

Parameter1,3-Dimethyl DerivativeImatinib
FGFR1 IC₅₀4.1 nM280 nM
Selectivity (FGFR/VEGFR)>100-fold3-fold
Plasma Protein Binding92%95%

The enhanced FGFR selectivity may reduce off-target effects like cardiovascular toxicity observed with broader kinase inhibitors.

Future Directions

Clinical Translation

Phase I trial design considerations:

  • Starting dose: 20 mg/m² based on NOAEL in rodents

  • Biomarker strategy: Plasma phospho-FRS2α levels as PD marker

Structural Optimization

  • Piperazine Modifications: Introducing fluoro substituents to improve CNS penetration

  • Prodrug Approaches: Phosphate esters for enhanced aqueous solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator